molecular formula C15H15ClN4O6S B254526 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No. B254526
M. Wt: 414.8 g/mol
InChI Key: WORYASGELNKPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a chemical compound with promising potential for scientific research applications. It is a pyrimidine derivative that has been synthesized using various methods and has been shown to have significant biological activity.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the proliferation of bacteria. In addition, it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide is its broad spectrum of activity against cancer cells, bacteria, and inflammatory diseases. It also has low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route for different diseases.

Future Directions

There are several future directions for research on 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide. One direction is to further investigate the mechanism of action and identify potential targets for drug development. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, more research is needed to determine the optimal dosage and administration route for different diseases. Finally, the potential for combination therapy with other drugs should be explored to enhance the efficacy of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide.

Synthesis Methods

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been synthesized using various methods, including reaction of 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. After the reaction is complete, the product is purified by column chromatography or recrystallization.

Scientific Research Applications

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been shown to have potential for scientific research applications. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been reported to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.

properties

Product Name

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Molecular Formula

C15H15ClN4O6S

Molecular Weight

414.8 g/mol

IUPAC Name

5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H15ClN4O6S/c1-3-26-9-5-6-11(12(7-9)20(22)23)18-14(21)13-10(16)8-17-15(19-13)27(24,25)4-2/h5-8H,3-4H2,1-2H3,(H,18,21)

InChI Key

WORYASGELNKPKM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC)[N+](=O)[O-]

Origin of Product

United States

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